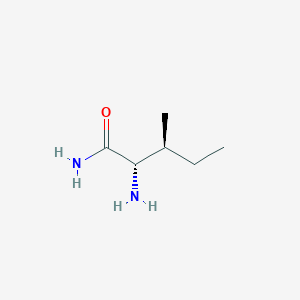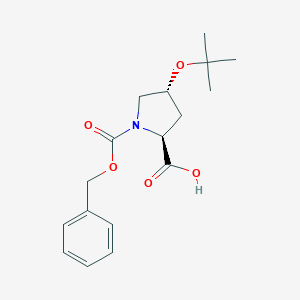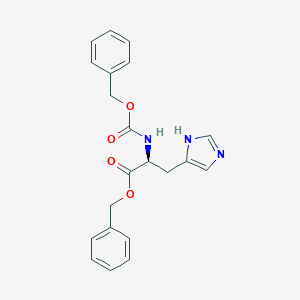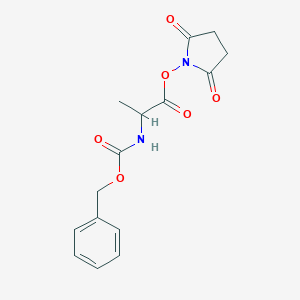
Z-DL-Ala-osu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-DL-Alanine-N-hydroxysuccinimide ester typically involves the reaction of DL-alanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of Z-DL-Alanine-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Z-DL-Alanine-N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions . It reacts with amines to form amide bonds, which is a key step in peptide synthesis .
Common Reagents and Conditions:
Amines: React with Z-DL-Alanine-N-hydroxysuccinimide ester to form amides.
Solvents: Dichloromethane, dimethylformamide (DMF).
Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products: The major product formed from the reaction of Z-DL-Alanine-N-hydroxysuccinimide ester with amines is the corresponding amide .
Scientific Research Applications
Chemistry: Z-DL-Alanine-N-hydroxysuccinimide ester is widely used in the synthesis of peptides and proteins. It acts as an activating agent for carboxyl groups, facilitating the formation of peptide bonds .
Biology: In biological research, Z-DL-Alanine-N-hydroxysuccinimide ester is used to label amino acids and peptides for various analytical techniques, including mass spectrometry and chromatography .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is also employed in the synthesis of peptide vaccines and diagnostic tools .
Industry: In the industrial sector, Z-DL-Alanine-N-hydroxysuccinimide ester is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
Z-DL-Alanine-N-hydroxysuccinimide ester exerts its effects by activating carboxyl groups, making them more reactive towards nucleophiles such as amines. This activation facilitates the formation of amide bonds, which are essential in peptide synthesis . The molecular targets include the carboxyl groups of amino acids and peptides, and the pathways involved are those related to peptide bond formation .
Comparison with Similar Compounds
N-hydroxysuccinimide (NHS) esters: Similar activating agents used in peptide synthesis.
N-hydroxybenzotriazole (HOBt) esters: Another class of activating agents used for similar purposes.
Uniqueness: Z-DL-Alanine-N-hydroxysuccinimide ester is unique due to its ability to activate carboxyl groups specifically in the context of peptide synthesis. It offers high reactivity and selectivity, making it a preferred choice for researchers and industrial applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIYNISEFIEQBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301057 |
Source


|
| Record name | (2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73488-77-4 |
Source


|
| Record name | (2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
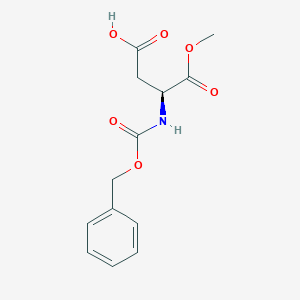
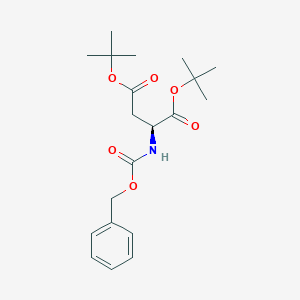
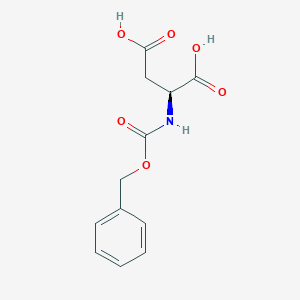
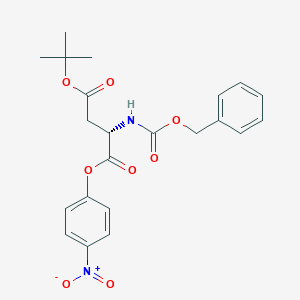
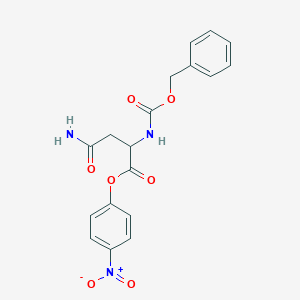
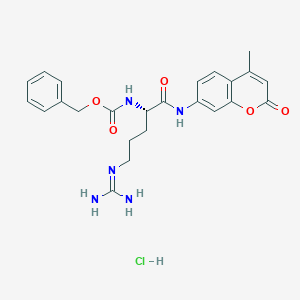
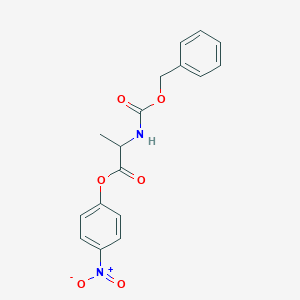
![N-[(Benzyloxy)carbonyl]-L-alanine](/img/structure/B554441.png)


